3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Catalog No.
S709130
CAS No.
79418-78-3
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

CAS Number

79418-78-3

Product Name

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

IUPAC Name

3-fluoro-4-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3

InChI Key

OOGOFUKAJDPHDJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C=O)F)O

Synonyms

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde; 3-Fluoro-5-methoxy-4-hydroxybenzaldehyde; 5-Fluoro-4-hydroxy-3-methoxybenzaldehyde; 5-Fluorovanillin;

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)F)O

The exact mass of the compound 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3), commonly known as 5-fluorovanillin, is a highly versatile fluorinated aromatic building block. Structurally, it is a vanillin derivative where the hydrogen at the 5-position is replaced by a highly electronegative fluorine atom. This substitution significantly lowers the pKa of the phenolic hydroxyl group to approximately 6.54, compared to unfluorinated vanillin (pKa ~7.4), while simultaneously increasing the molecule's overall lipophilicity . In industrial and laboratory procurement, it is prioritized as a critical precursor for synthesizing fluorinated dopamine analogs, central nervous system (CNS) active agents, and advanced bio-based polymers. Its specific combination of electronic modulation and minimal steric bulk makes it an essential starting material when standard vanillin fails to provide the necessary reactivity, membrane permeability, or structural rigidity in downstream applications[1].

Substituting 5-fluorovanillin with unfluorinated vanillin or heavier halovanillins (such as 5-chlorovanillin or 5-bromovanillin) critically compromises both chemical processing and end-product performance. In pharmaceutical synthesis, replacing the fluorine with chlorine or hydrogen drastically alters blood-brain barrier (BBB) permeability due to differences in lipophilicity, and heavier halogens like iodine or bromine are prone to cleavage during chemoselective reductions (e.g., Zn/HCl reduction of nitrostyrenes), leading to massive yield losses[1]. In polymer chemistry, the fluorine atom imparts a significantly smaller steric bulk than chlorine or bromine. When dimerized via McMurry coupling to form dihydrophenanthrene monomers, the difluoro derivative exhibits an atropisomeric twist angle of just 32°, compared to 46° for the dichloro analog[2]. This fundamental difference in steric hindrance prevents heavier halovanillins from achieving the same planar packing, directly altering the rigidity, glass transition temperature (Tg), and thermal behavior of the resulting polycarbonates and thermosetting resins[2].

Chemoselective Stability During Nitrostyrene Reduction

When synthesizing halogenated phenethylamine derivatives via Zn/HCl reduction of β-nitrostyrenes at 0 °C, the C-F bond in 5-fluorovanillin-derived intermediates exhibits near-complete stability. In direct contrast, iodinated analogs undergo rapid and 100% reductive dehalogenation, and brominated analogs show nearly 50% debromination at slightly elevated temperatures (10–15 °C)[1]. This makes 5-fluorovanillin highly suited for single-step reductions without the need for complex protecting groups.

Evidence DimensionHalogen bond stability during Zn/HCl reduction
Target Compound Data<1% defluorination (stable C-F bond)
Comparator Or BaselineIodinated analogs (100% deiodination) and brominated analogs (~50% debromination)
Quantified Difference>99% higher retention of the halogen substituent compared to iodine
ConditionsZn/HCl reduction of halogenated β-nitrostyrenes at 0 to 15 °C

Enables the high-yield, single-step synthesis of fluorinated dopamine analogs without the yield losses or side products associated with heavier halogens.

Atropisomeric Twist Angle in Dimerized Polymer Scaffolds

5-Fluorovanillin is utilized to synthesize 4,5-difluoro-9,10-dihydrophenanthrene monomers via McMurry dimerization. X-ray crystallography of the tetramethylated synthetic precursors reveals that the difluoro analog has an atropisomeric twist angle of 32°. In contrast, the bulkier 5-chlorovanillin and 5-bromovanillin derivatives produce significantly higher twist angles of 46° and 48°, respectively [1].

Evidence DimensionAtropisomeric twist angle (steric hindrance)
Target Compound Data32° twist angle (difluoro precursor)
Comparator Or Baseline46° (dichloro precursor) and 48° (dibromo precursor)
Quantified Difference14° to 16° reduction in twist angle compared to heavier halogens
ConditionsX-ray crystal structure determination of tetramethylated dihydrophenanthrene precursors

The smaller twist angle provides a more planar monomer, which is critical for controlling the rigidity, packing, and glass transition temperature (Tg) of downstream polycarbonates.

Phenolic Acidity (pKa) Modification for Reactivity

The introduction of the highly electronegative fluorine atom at the 5-position significantly increases the acidity of the phenolic hydroxyl group. 5-Fluorovanillin exhibits a predicted pKa of 6.54 ± 0.23, whereas standard unfluorinated vanillin has a pKa of approximately 7.4 . This nearly 1-log unit shift in acidity alters its deprotonation profile under physiological or mildly basic conditions.

Evidence DimensionPhenolic pKa
Target Compound Data6.54 ± 0.23
Comparator Or BaselineVanillin (pKa ~7.4)
Quantified Difference~0.86 pKa unit reduction (increased acidity)
ConditionsStandard aqueous conditions (predicted/extrapolated)

The lower pKa ensures a higher fraction of the phenolate anion under mildly basic conditions, accelerating O-alkylation and altering hydrogen-bonding dynamics in drug-target interactions.

Synthesis of Fluorinated Phenethylamines and Dopamine Analogs

Due to the high stability of the C-F bond under Zn/HCl reduction conditions, 5-fluorovanillin is a highly efficient precursor for synthesizing fluorinated CNS agents and neurotransmitter analogs. Buyers should select this compound over brominated or iodinated vanillins to avoid massive yield losses from reductive dehalogenation [1].

Development of Bio-Based Polycarbonates and Resins

The specific steric profile of 5-fluorovanillin—yielding a 32° twist angle in dimerized forms—makes it highly suitable for synthesizing advanced, rigid thermoplastics and thermosetting resins. It is an effective choice when precise control over polymer chain packing and glass transition temperature (Tg) is required, as it provides a smaller twist angle than bulkier chloro- or bromo-analogs [2].

Design of CNS-Penetrant Pharmaceuticals

The fluorine substitution increases lipophilicity and lowers the phenolic pKa compared to standard vanillin, making 5-fluorovanillin a structurally validated building block for developing central nervous system drugs (e.g., mGlu7 negative allosteric modulators) that require enhanced passive diffusion across the blood-brain barrier (BBB) [3].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Dates

Last modified: 08-15-2023

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